molecular formula C15H14FN3S B2705499 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol CAS No. 951993-31-0

2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B2705499
CAS No.: 951993-31-0
M. Wt: 287.36
InChI Key: OUUDPUBXLFLPED-UHFFFAOYSA-N
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Description

“2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol” is a complex organic compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of such compounds often involves a series of steps, including the design of the compound, characterization using various spectroscopy techniques (including FTIR, Mass, 1 H-NMR, and 13 C-NMR), and a single X-Ray diffraction analysis . The exact synthesis process for “this compound” is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR . A single X-Ray diffraction analysis is also often used to confirm the structure .

Scientific Research Applications

Fluorescent Probes and Photophysical Properties

A study outlines a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which are used as intermediates for creating novel functional fluorophores. These compounds, including derivatives of pyrazolo[1,5-a]pyrimidines, exhibit significant fluorescence and photophysical properties, making them potential candidates for fluorescent probes in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Antimicrobial and Antitumor Activities

Research has demonstrated that enaminones, serving as key intermediates, can be transformed into substituted pyrazoles with notable antitumor and antimicrobial activities. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents for treating cancer and infections (Riyadh, 2011).

Tuberculostatic Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antituberculous efficacy. These compounds offer a new avenue for tuberculosis treatment, showcasing the chemical versatility and potential therapeutic applications of the pyrazolo[1,5-a]pyrimidine scaffold in addressing infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Radioligand Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), with DPA-714 being a notable compound. These findings are crucial for developing radioligands like [18F]DPA-714 for positron emission tomography (PET) imaging, contributing to the diagnostic imaging field and enhancing our understanding of various neurological conditions (Dollé, Hinnen, Damont, et al., 2008).

Insecticidal Properties

Investigations into the insecticidal properties of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have unveiled the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new agricultural chemicals. This opens up avenues for employing these compounds in pest management strategies, providing an environmentally friendly alternative to traditional insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mechanism of Action

Properties

IUPAC Name

2-ethyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3S/c1-3-12-14(10-4-6-11(16)7-5-10)15-17-9(2)8-13(20)19(15)18-12/h4-8,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFHGLUXAZMOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=CC(=S)N2N1)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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